2-Cyano-3,3-dimethylbutanoic acid
Description
Current Understanding and Research Gaps in the Chemistry of 2-Cyano-3,3-dimethylbutanoic acid
The current body of scientific literature on this compound is notably sparse, with comprehensive studies into its synthesis, reactivity, and applications being limited. Much of the available information is confined to chemical databases which provide basic physicochemical properties. nih.gov
A significant research gap exists in the systematic exploration of its synthetic pathways. While general methods for the synthesis of α-cyano carboxylic acids are known, specific, high-yield, and stereoselective methods for the preparation of this compound are not well-documented in peer-reviewed literature. The steric hindrance imposed by the tert-butyl group presents a considerable challenge for nucleophilic substitution reactions at the α-carbon, a common strategy for introducing the cyano group. sketchy.com
Significance of Investigating this compound in Organic Synthesis and Chemical Sciences
The investigation of this compound holds considerable promise for advancing organic synthesis. As a bifunctional molecule, it can serve as a versatile building block for the synthesis of more complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. nih.gov The carboxylic acid moiety, on the other hand, can be converted into a wide array of functional groups, including esters, amides, and acid chlorides, through nucleophilic acyl substitution. libretexts.org
The presence of a sterically demanding tert-butyl group is also of significant interest. This structural feature can impart specific physical and biological properties to molecules derived from it, potentially influencing their solubility, conformational preference, and interaction with biological targets. The exploration of its derivatives could lead to the discovery of novel compounds with unique applications.
Overview of Key Academic Research Areas Explored for this compound
Direct academic research focusing exclusively on this compound is limited. However, its structural motifs are relevant to several broader areas of chemical research:
Synthesis of α-Substituted Carboxylic Acids: The challenges associated with the synthesis of sterically hindered α-cyano carboxylic acids make this compound an interesting target for methodological development in organic synthesis.
Chemistry of Nitriles: The reactivity of the nitrile group in such a sterically encumbered environment could provide insights into the limits and scope of known nitrile transformations.
Precursors for Heterocyclic Synthesis: The dual functionality of this compound makes it a potential precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, a cornerstone of medicinal chemistry and materials science. clockss.org
While specific studies are scarce, the fundamental principles of organic chemistry suggest a rich field of potential discoveries surrounding this intriguing molecule.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H11NO2 | nih.gov |
| Molecular Weight | 141.17 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 22426-28-4 | nih.gov |
| Canonical SMILES | CC(C)(C)C(C#N)C(=O)O | nih.gov |
| InChI | InChI=1S/C7H11NO2/c1-7(2,3)5(4-8)6(9)10/h5H,1-3H3,(H,9,10) | nih.gov |
| InChIKey | ZRDVHVJLNSJTOE-UHFFFAOYSA-N | nih.gov |
| XLogP3-AA | 1.4 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 141.078978594 Da | nih.gov |
| Monoisotopic Mass | 141.078978594 Da | nih.gov |
| Topological Polar Surface Area | 61.1 Ų | nih.gov |
| Heavy Atom Count | 10 | nih.gov |
Advanced Synthetic Methodologies for this compound and its Stereoisomers
The synthesis of α-cyano carboxylic acids, such as this compound, is of significant interest due to the versatility of both the nitrile and carboxylic acid functional groups, which serve as key intermediates in the preparation of more complex molecules, including α-amino acids and other biologically active compounds. The presence of a sterically demanding tert-butyl group adjacent to the stereocenter in this compound presents unique challenges and necessitates the development of highly selective synthetic methods. This article focuses on advanced chemo-, regio-, and stereoselective strategies for the synthesis of this compound and its individual stereoisomers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)5(4-8)6(9)10/h5H,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDVHVJLNSJTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-28-4 | |
| Record name | 2-cyano-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 2 Cyano 3,3 Dimethylbutanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a site of versatile reactivity, primarily involving nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.
Esterification Reactions and Kinetic Studies
Esterification is a fundamental transformation of carboxylic acids. For 2-Cyano-3,3-dimethylbutanoic acid, this typically involves reaction with an alcohol under acidic conditions. The most common method is the Fischer-Speier esterification, which is an equilibrium-limited process. To drive the reaction towards the product, water is usually removed as it is formed.
The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (like H₂SO₄ or HCl), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the corresponding ester.
Due to the steric hindrance from the adjacent tert-butyl group, the rate of esterification for this compound is expected to be slower compared to less hindered carboxylic acids. Kinetic studies, while not extensively documented for this specific compound, would likely show a dependence on the steric bulk of the alcohol used, with primary alcohols reacting faster than secondary or tertiary alcohols.
Alternative methods using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or acid chlorides can achieve esterification under milder conditions, circumventing the need for strong acids and high temperatures.
Table 1: Overview of Esterification Reactions
| Reaction Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Heat, Reflux | Alkyl 2-cyano-3,3-dimethylbutanoate |
| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), DMAP (catalyst) | Room Temperature | Alkyl 2-cyano-3,3-dimethylbutanoate |
| Via Acid Chloride | 1. Thionyl Chloride (SOCl₂) 2. Alcohol, Pyridine | Two steps, often mild to moderate temperatures | Alkyl 2-cyano-3,3-dimethylbutanoate |
Amidation and Analogous Peptide Coupling Transformations
The conversion of the carboxylic acid group to an amide is achieved by reacting this compound with a primary or secondary amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid, as direct reaction with an amine is generally slow and requires very high temperatures.
Common peptide coupling reagents such as Carbodiimides (e.g., DCC, EDCI), or phosphonium/uronium salts (e.g., HATU, HBTU) are employed. The mechanism involves the activation of the carboxyl group to form a highly reactive intermediate (e.g., an O-acylisourea with DCC), which is then readily attacked by the nucleophilic amine. The addition of auxiliaries like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and improve efficiency. These methods are crucial for forming peptide bonds in a controlled manner.
Decarboxylation Mechanisms Under Various Conditions
Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org Carboxylic acids that have an electron-withdrawing group at the α-carbon, such as the cyano group in this compound, undergo decarboxylation more readily than simple alkyl carboxylic acids. wikipedia.org
The mechanism is facilitated by the ability of the cyano group to stabilize the intermediate carbanion formed upon the loss of CO₂. The reaction is typically induced by heating. The process can be envisioned as the formation of a zwitterionic intermediate in polar solvents, which then expels carbon dioxide. The resulting carbanion is stabilized by resonance with the nitrile group and is subsequently protonated by a proton source in the medium to yield 3,3-dimethylbutanenitrile. The stability of this carbanion intermediate is the key factor that lowers the activation energy for the decarboxylation process. wikipedia.orgacs.org
Transformations of the Nitrile Group
The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis and reduction. chadsprep.com Its strong polarity and electrophilic carbon atom make it susceptible to nucleophilic attack.
Hydrolysis and Amide Formation Mechanisms
The hydrolysis of the nitrile group in this compound can lead to either an amide or a dicarboxylic acid, depending on the reaction conditions. chemguide.co.uk The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide. chemguide.co.ukchemistrysteps.com
Acid-Catalyzed Hydrolysis : Under acidic conditions (e.g., heating with aqueous HCl or H₂SO₄), the nitrile nitrogen is first protonated, which greatly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. youtube.com Through a series of proton transfers, an amide intermediate, 2-carbamoyl-3,3-dimethylbutanoic acid, is formed via its tautomer, an imidic acid. chemistrysteps.com If the reaction is allowed to proceed with continued heating, this amide will be further hydrolyzed to yield 3,3-dimethylbutane-1,2-dicarboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk
Base-Catalyzed Hydrolysis : In the presence of a strong base like sodium hydroxide (B78521) and heat, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com The resulting intermediate is protonated by water to form the imidic acid, which tautomerizes to the amide. Under basic conditions, this amide is then hydrolyzed to the carboxylate salt (the disodium (B8443419) salt of 3,3-dimethylbutane-1,2-dicarboxylic acid) and ammonia (B1221849) gas is evolved. chemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free dicarboxylic acid.
Reduction to Amines and Imines
The nitrile group can be reduced to a primary amine or, under certain conditions, an imine which is then hydrolyzed to an aldehyde. wikipedia.org
Reduction to Primary Amines : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile to a primary amine. youtube.com The mechanism involves the successive nucleophilic addition of two hydride ions (H⁻) from LiAlH₄ to the nitrile carbon. This process forms a dianion intermediate which, upon aqueous workup, is protonated to yield the final product, 2-(aminomethyl)-3,3-dimethylbutanoic acid. wikipedia.orgyoutube.com Catalytic hydrogenation using catalysts like Raney nickel under high pressure of hydrogen is also an effective method. wikipedia.orgchempedia.info
Partial Reduction to Imines (and subsequently Aldehydes) : A less vigorous and more sterically hindered reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction. wikipedia.org DIBAL-H adds one equivalent of hydride to the nitrile, forming an intermediate aluminum-imine complex. Crucially, this reaction is typically run at low temperatures to prevent over-reduction. Subsequent hydrolysis of this imine intermediate during aqueous workup breaks the carbon-nitrogen double bond, yielding an aldehyde. wikipedia.org In this case, the product would be 3,3-dimethyl-2-formylbutanoic acid.
Table 2: Summary of Nitrile Group Transformations
| Reaction Type | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-Carbamoyl-3,3-dimethylbutanoic acid | 3,3-Dimethylbutane-1,2-dicarboxylic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH, Heat 2. H₃O⁺ | 2-Carbamoyl-3,3-dimethylbutanoic acid | 3,3-Dimethylbutane-1,2-dicarboxylic acid |
| Reduction to Amine | 1. LiAlH₄ 2. H₂O | Dianion | 2-(Aminomethyl)-3,3-dimethylbutanoic acid |
| Reduction to Aldehyde | 1. DIBAL-H 2. H₂O | Imine | 3,3-Dimethyl-2-formylbutanoic acid |
Nucleophilic Addition Reactions to the Cyano Moiety (e.g., Grignard Reagents)
The cyano group of this compound is susceptible to nucleophilic attack, most notably by organometallic reagents such as Grignard reagents (R-MgX). libretexts.orgjove.comlibretexts.org This reaction provides a valuable route for the synthesis of ketones. chemistrysteps.commasterorganicchemistry.comsciencemadness.org The carbon atom of the nitrile is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it a target for nucleophiles. libretexts.orglibretexts.org
The reaction mechanism commences with the nucleophilic addition of the Grignard reagent to the carbon of the cyano group. jove.comorganicchemistrytutor.comucalgary.ca This initial attack results in the formation of an intermediate imine anion, which is stabilized as a magnesium salt. libretexts.orgmasterorganicchemistry.comucalgary.ca A key feature of this reaction is that the addition occurs only once, as the resulting negatively charged imine intermediate is unreactive towards further nucleophilic attack by the Grignard reagent. chemistrysteps.comorganicchemistrytutor.com
Reaction Scheme: R-C≡N + R'-MgX → [R-C(R')=N-MgX] --(H₃O⁺)--> R-C(O)-R'
This reaction is a versatile method for carbon-carbon bond formation and the synthesis of a variety of ketones. jove.comchemistrysteps.com
Reactivity at the Alpha-Carbon and Stereochemical Control
The presence of both a cyano and a carboxylic acid group significantly influences the reactivity of the alpha-carbon in this compound. The alpha-proton is rendered acidic due to the electron-withdrawing effects of the adjacent cyano and carboxyl groups, facilitating its removal by a suitable base to form a stabilized enolate. masterorganicchemistry.comyoutube.com The stability of this enolate is enhanced by the delocalization of the negative charge onto both the oxygen of the carboxylate and the nitrogen of the cyano group. masterorganicchemistry.com
The formation of this enolate is a critical step that opens up pathways for various subsequent reactions. One of the most important of these is alkylation. masterorganicchemistry.comfiveable.me The enolate, being a potent nucleophile, can react with electrophiles such as alkyl halides in an SN2 fashion to introduce a new substituent at the alpha-position. masterorganicchemistry.comfiveable.me
The choice of base and reaction conditions can influence the regioselectivity of enolate formation when multiple acidic protons are present, although in the case of this compound, the alpha-proton is the most acidic. egyankosh.ac.in Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation. youtube.comfiveable.me
The stereochemical integrity of the alpha-carbon in this compound is a crucial consideration, particularly in asymmetric synthesis. The acidity of the alpha-proton, which allows for enolate formation, also introduces the possibility of epimerization or racemization. fiveable.me If the alpha-carbon is a stereocenter, its deprotonation to form a planar enolate followed by reprotonation can lead to a loss of stereochemical information. masterorganicchemistry.com
Under basic conditions, the reversible formation of the enolate can lead to the interconversion of stereoisomers. fiveable.me Even in the absence of a strong base, acid-catalyzed enolization can also facilitate racemization. fiveable.me The keto-enol tautomerism, which can be catalyzed by either acids or bases, proceeds through an achiral enol intermediate, and its reversal can lead to the formation of a racemic mixture. fiveable.meegyankosh.ac.in
Therefore, when the stereochemistry at the alpha-position is important, careful control of reaction conditions is necessary to minimize or prevent epimerization and racemization. This often involves the use of low temperatures and specific bases to control the lifetime and reactivity of the enolate intermediate.
Achieving stereoselective modifications at the alpha-position of this compound is a significant goal in asymmetric synthesis. rsc.orgbohrium.com This can be accomplished through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by taking advantage of substrate-controlled diastereoselectivity. masterorganicchemistry.commasterorganicchemistry.com
One common approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate. The auxiliary directs the approach of the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. masterorganicchemistry.commasterorganicchemistry.com After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.
Alternatively, chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, can be used to create a chiral environment around the enolate, influencing the stereochemical outcome of the reaction. rsc.orgbohrium.com These catalysts can promote the formation of one enantiomer over the other with high selectivity. bohrium.com
Furthermore, if the molecule already contains a stereocenter, it can influence the stereochemistry of subsequent reactions at the alpha-position, a phenomenon known as diastereoselectivity. masterorganicchemistry.com The existing stereocenter can sterically hinder one face of the molecule, directing the attack of reagents to the less hindered face. masterorganicchemistry.com Advances in catalytic asymmetric synthesis continue to provide new and efficient methods for the stereoselective functionalization of α-stereogenic carboxylic acids. rsc.orgbohrium.com
Investigating Reaction Kinetics and Thermodynamics
Understanding the kinetics and thermodynamics of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. The determination of activation energies (Ea) and the analysis of transition states provide valuable insights into the reaction mechanisms.
Kinetic studies of related reactions, such as the Grignard addition to nitriles, have shown that the reaction is often second-order, being first-order in both the nitrile and the Grignard reagent. masterorganicchemistry.com The rate of reaction can be influenced by factors such as the solvent and the presence of additives. masterorganicchemistry.com For instance, the use of benzene (B151609) with a stoichiometric amount of ether as a solvent has been reported to increase the yields of ketones from Grignard reactions with nitriles compared to using ether alone. masterorganicchemistry.com
Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathways and determine the energies of reactants, intermediates, transition states, and products. acs.org This allows for the calculation of activation barriers and reaction enthalpies. For example, in the study of other nitrile reactions, DFT calculations have been used to elucidate the mechanism and identify the rate-determining step. acs.org
The activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be experimentally determined by studying the temperature dependence of the reaction rate. A negative entropy of activation, for example, suggests a highly ordered transition state. acs.org Such detailed kinetic and thermodynamic analyses are crucial for a comprehensive understanding of the reactivity of this compound.
Equilibrium Studies and Free Energy Changes
The principal transformation pathway for this compound is its hydrolysis to form the corresponding dicarboxylic acid, 2-carboxy-3,3-dimethylbutanoic acid, and ammonia. This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.orglibretexts.orgsavemyexams.com The hydrolysis of nitriles is generally considered to be a thermodynamically favorable process, proceeding to completion under appropriate conditions. researchgate.netnist.gov
While direct experimental values for this compound are absent, the standard molar enthalpies of reaction for the hydrolysis of other nitriles can provide a reasonable estimate. For instance, the calorimetrically determined standard molar enthalpies of reaction (ΔrH°m) for the hydrolysis of various nitriles to their corresponding carboxylic acids and ammonia are consistently negative, as shown in the table below.
Table 1: Standard Molar Enthalpies of Reaction for the Hydrolysis of Various Nitriles at 298.15 K
| Reactant (Nitrile) | Product (Carboxylic Acid) | ΔrH°m (kJ/mol) |
| Benzonitrile | Benzoic acid | -75.9 ± 0.4 |
| Benzylcyanide | Benzeneacetic acid | -78.5 ± 0.6 |
| 3-Phenylpropionitrile | 3-Phenylpropanoic acid | -79.2 ± 0.5 |
| 4-Phenylbutyronitrile | 4-Phenylbutyric acid | -79.8 ± 0.5 |
| α-Methylbenzyl cyanide | α-Methylbenzene acetic acid | -82.3 ± 0.8 |
| 3-Indoleacetonitrile | Indole-3-acetic acid | -73.0 ± 0.4 |
| Data sourced from Tewari and Goldberg (2005). researchgate.netnist.gov |
Based on this data, it is reasonable to infer that the hydrolysis of the cyano group in this compound is also an exothermic process with a significant negative enthalpy change.
The Gibbs free energy change (ΔG) for a reaction is related to the enthalpy change (ΔH) and the entropy change (ΔS) by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS. The hydrolysis of a nitrile to a carboxylic acid and ammonia involves the consumption of two water molecules and the production of two product molecules. This results in a relatively small change in the number of moles of species in solution, suggesting that the entropy change (ΔS) for the reaction is likely to be small. sparkl.me Consequently, the spontaneity of the reaction, as indicated by the sign and magnitude of ΔG, is predominantly governed by the enthalpy change. Given the significant negative ΔH values for nitrile hydrolysis, the ΔG for the hydrolysis of this compound is expected to be large and negative, indicating a thermodynamically favorable reaction that proceeds to near completion.
Another potential reaction pathway for the product of hydrolysis, 2-carboxy-3,3-dimethylbutanoic acid, is decarboxylation. This is particularly relevant as the starting material is a substituted malonic acid derivative, which are known to undergo decarboxylation upon heating. masterorganicchemistry.com The decarboxylation of β-keto acids, which share structural similarities, is a well-studied process. masterorganicchemistry.comacs.org The stability of the resulting carbanion or enolate intermediate plays a crucial role in the feasibility of this reaction. stackexchange.com For 2-carboxy-3,3-dimethylbutanoic acid, decarboxylation would lead to the formation of 3,3-dimethylbutanoic acid and carbon dioxide. The thermodynamics of this reaction would be influenced by the stability of the products and the reaction conditions, particularly temperature.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyano 3,3 Dimethylbutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 2-Cyano-3,3-dimethylbutanoic acid, NMR provides definitive information about its carbon skeleton, the chemical environment of its protons and carbons, and their connectivity.
Solvent Effects on NMR Chemical Shifts and Coupling Constants
The choice of solvent can significantly influence NMR spectra, primarily through interactions like hydrogen bonding and effects related to solvent polarity and anisotropy. unn.edu.ngosu.edu For this compound, the most pronounced solvent effects are expected for the acidic proton of the carboxyl group.
In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), the carboxylic acid proton signal is typically found at a certain chemical shift. However, upon changing to a polar, hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), this signal is expected to shift significantly downfield. pitt.edu This is due to the strong hydrogen bond formed between the carboxylic acid proton and the sulfoxide (B87167) oxygen atom of DMSO, which deshields the proton.
Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Functional Group Interactionsrsc.org
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies.
For this compound, the key functional groups are the carboxylic acid (-COOH), the nitrile (-C≡N), and the tert-butyl group.
Carboxylic Acid Group: This group gives rise to several characteristic vibrations. The O-H stretch is typically a very broad and strong absorption in the IR spectrum, appearing in the range of 2500-3300 cm⁻¹. Its broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers that typically form in the solid state and in non-polar solvents. The C=O (carbonyl) stretching vibration is expected as a very strong, sharp band around 1700-1725 cm⁻¹. The exact position depends on the extent of hydrogen bonding; in a dimeric form, the peak appears at a lower wavenumber compared to a free monomer.
Nitrile Group: The C≡N triple bond stretch gives a sharp absorption of medium intensity in the IR spectrum, typically in the 2240-2260 cm⁻¹ region. nih.govnih.gov This band is often stronger and more distinct in the Raman spectrum. frontiersin.org
Alkyl Groups: The C-H stretching vibrations of the tert-butyl and methine groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
The presence and nature of hydrogen bonding can be extensively studied. In the solid state or in concentrated solutions, the carboxylic acid groups are likely to form cyclic dimers through intermolecular hydrogen bonds. This dimerization would be evident from the broad O-H stretch and the shift in the C=O stretching frequency.
Table 2: Predicted Characteristic IR/Raman Vibrational Frequencies for this compound (Note: Frequencies are typical values in cm⁻¹.)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | Alkyl (tert-butyl, methine) | 2850 - 3000 | Medium to Strong |
| C≡N Stretch | Nitrile | 2240 - 2260 | Medium, Sharp |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Very Strong, Sharp |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule and its fragments, allowing for the determination of its elemental composition. For this compound (C₇H₁₁NO₂), the monoisotopic mass is calculated to be 141.07898 Da. nih.gov
In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, or as adducts with ions from the solvent, such as sodium ([M+Na]⁺). uni.lu
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides evidence for the molecule's structure. For the protonated molecule [C₇H₁₁NO₂ + H]⁺, logical fragmentation pathways would include:
Loss of water (-H₂O): From the carboxylic acid group, leading to an acylium ion.
Loss of formic acid (-HCOOH): A common fragmentation for carboxylic acids.
Loss of the tert-butyl group: Cleavage of the C2-C3 bond to lose a stable tert-butyl cation or radical, resulting in a significant fragment ion. This is often a dominant pathway for molecules containing a tert-butyl group. docbrown.info
Decarboxylation (-CO₂): Loss of carbon dioxide from the parent ion.
Table 3: Predicted HRMS Data for this compound and its Fragments
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₇H₁₁NO₂]⁺ | 141.0784 |
| [M+H]⁺ | [C₇H₁₂NO₂]⁺ | 142.0863 |
| [M+Na]⁺ | [C₇H₁₁NNaO₂]⁺ | 164.0682 |
| [M-H]⁻ | [C₇H₁₀NO₂]⁻ | 140.0717 |
| [M-C₄H₉]⁺ (loss of tert-butyl) | [C₃H₃NO₂]⁺ | 85.0131 |
| [M+H-H₂O]⁺ (loss of water) | [C₇H₁₀NO]⁺ | 124.0757 |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the details of intermolecular interactions that dictate how molecules pack in a crystal lattice. mdpi.com
For this compound, a crystal structure would likely reveal the formation of hydrogen-bonded dimers. The carboxylic acid groups of two separate molecules would interact via two strong O-H···O hydrogen bonds to form a stable, centrosymmetric eight-membered ring. This is a very common and stable motif for carboxylic acids in the solid state. nih.gov
Polymorphism and Crystal Packing Analysis
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. nih.gov this compound could potentially exhibit polymorphism. Different polymorphs could arise from variations in the hydrogen-bonding network. For instance, instead of the common cyclic dimer, the carboxylic acid groups might form a chain or "catemer" motif.
Alternatively, even with the same dimeric hydrogen-bonding motif, the dimers themselves could pack differently relative to one another, leading to different crystal symmetries and unit cell parameters. Each polymorph would be a unique crystalline solid with distinct physical properties, such as melting point, solubility, and stability. The identification and characterization of different polymorphs would be achieved by single-crystal or powder X-ray diffraction.
Co-crystallization Studies with Host Molecules
The ability of this compound to form complexes and co-crystals with host molecules is a subject of scientific inquiry, primarily within the domain of supramolecular chemistry and crystal engineering. While extensive studies on the co-crystallization of this specific compound are not widely reported in publicly available literature, a notable example of its interaction with a host system involves its coordination to a metal complex. This interaction provides valuable insights into the molecule's capacity to act as a guest in a host-guest assembly.
A key study in this area is the structural elucidation of Carbonyl(this compound-N)(η-cyclopentadienyl)(triphenylphosphine)iron(I) tetrafluoroborate. In this complex, the this compound molecule acts as a ligand, coordinating to the iron center. This arrangement can be viewed as a form of host-guest chemistry, where the larger iron complex encapsulates the this compound guest.
The crystallographic analysis of this complex reveals specific details about the nature of the interaction. The this compound coordinates to the iron atom through the nitrogen atom of its cyano group. This coordination is a defining feature of the resulting supramolecular structure.
Detailed research findings from the crystallographic study are summarized in the table below:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.456(3) |
| b (Å) | 14.891(4) |
| c (Å) | 16.965(5) |
| β (°) | 94.42(2) |
| Volume (ų) | 3139(1) |
| Z | 4 |
| Fe-N bond length (Å) | 1.965(4) |
| C≡N bond length (Å) | 1.140(6) |
Data sourced from the crystallographic study of Carbonyl(this compound-N)(η-cyclopentadienyl)(triphenylphosphine)iron(I) tetrafluoroborate.
The Fe-N bond distance of 1.965(4) Å confirms a strong dative covalent bond between the iron(I) center and the nitrogen atom of the cyano group. The linearity of the Fe-N-C arrangement is also a notable feature, indicating the directional nature of this host-guest interaction. The structural integrity of the this compound molecule is maintained within the complex, with the carboxylic acid group not directly participating in the coordination to the iron center in this specific instance.
This example underscores the potential of this compound to participate in the formation of well-defined supramolecular architectures through coordination with suitable host molecules. Further research into co-crystallization with other host systems, such as cyclodextrins or calixarenes, could reveal additional modes of interaction and lead to the development of novel materials with tailored properties.
Computational and Theoretical Chemistry Studies of 2 Cyano 3,3 Dimethylbutanoic Acid
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are at the heart of modern computational chemistry, providing detailed insight into electron distribution and molecular energies. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) is a workhorse method in computational chemistry, offering a favorable balance between accuracy and computational cost. researchgate.netnih.gov It is particularly well-suited for geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface.
For 2-Cyano-3,3-dimethylbutanoic acid, a geometry optimization would typically be performed using a hybrid functional, such as B3LYP, and a basis set like 6-311G(d,p). nih.govbiointerfaceresearch.com The calculation starts with an initial guess of the structure and iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, low-energy conformation. The output provides precise values for bond lengths, bond angles, and dihedral angles.
DFT can also be used to explore the energy landscape by calculating the energies of various conformers. In this compound, key conformational variables include the rotation around the C2-C3 single bond, which is sterically influenced by the bulky tert-butyl group, and the orientation of the carboxylic acid hydrogen. By mapping the energy as a function of these rotational angles, a potential energy surface can be generated, revealing the most stable conformers and the energy barriers for interconversion between them.
Illustrative Optimized Geometry Parameters for this compound (DFT/B3LYP)
This table presents typical data obtained from a DFT geometry optimization. The values are illustrative and chemically reasonable representations of the expected output.
Interactive Data Table: Bond Lengths| Atom 1 | Atom 2 | Bond Length (Å) |
| C2 | C(N) | 1.47 |
| C(N) | N | 1.16 |
| C2 | C3 | 1.55 |
| C2 | C(OOH) | 1.52 |
| C(OOH) | O | 1.21 |
| C(OOH) | O(H) | 1.35 |
| O(H) | H | 0.97 |
| C3 | C(Me)1 | 1.54 |
| C3 | C(Me)2 | 1.54 |
| C3 | C(Me)3 | 1.54 |
Interactive Data Table: Bond and Dihedral Angles
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| N | C(N) | C2 | 179.1 |
| C(N) | C2 | C3 | 110.5 |
| C(OOH) | C2 | C3 | 111.8 |
| O | C(OOH) | O(H) | 123.0 |
| Atom 1 | Atom 2 | Atom 3 | Atom 4 |
| C(N) | C2 | C3 | C(Me)1 |
| C(OOH) | C2 | C3 | C(Me)1 |
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation with fewer approximations than DFT. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are known for their high accuracy, though they are computationally much more demanding.
These methods are often impractical for full geometry optimization of a molecule the size of this compound. Instead, they are typically used to perform single-point energy calculations on geometries previously optimized with a less expensive method like DFT. This approach provides a more refined understanding of the electronic energy and the relative energies between different conformers or states, which is critical for accurate thermodynamic and kinetic predictions.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules like water to mimic solution conditions. researchgate.netrsc.org The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions.
By simulating the system for nanoseconds or longer, MD can explore the accessible conformational space. This is particularly useful for understanding the dynamic behavior of the molecule, such as the rotation of the bulky tert-butyl group and the flexible carboxylic acid and cyano moieties. Analysis of the simulation trajectory can identify the most populated conformational states, the pathways of transition between them, and the influence of the solvent on the molecule's structure. For instance, MD simulations can reveal how water molecules form hydrogen bonds with the carboxylic acid and cyano groups, stabilizing certain conformations. researchgate.net
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical NMR chemical shifts can be calculated using quantum mechanical methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculation is typically performed on the DFT-optimized geometry.
The raw calculated values (absolute shielding tensors) are then converted to chemical shifts (ppm) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Often, a linear scaling factor is applied to the calculated shifts to correct for systematic errors in the computational method and to improve agreement with experimental data. comporgchem.com These predicted spectra can help assign ambiguous peaks in an experimental spectrum or distinguish between possible isomers.
Illustrative Comparison of Calculated and Experimental NMR Shifts (ppm)
This table shows a typical comparison used in computational studies. Experimental shifts are estimated based on standard functional group ranges. Calculated shifts are illustrative of values obtained from a GIAO-DFT calculation.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts| Atom/Group | Type | Est. Experimental Shift (ppm) | Illustrative Calculated Shift (ppm) |
| -C(CH₃)₃ | ¹H | 1.10 | 1.12 |
| -CH(CN)- | ¹H | 3.50 | 3.55 |
| -COOH | ¹H | 12.0 | 11.95 |
| -C (CH₃)₃ | ¹³C | 35 | 34.8 |
| -C H₃ | ¹³C | 27 | 27.2 |
| -C H(CN)- | ¹³C | 40 | 40.5 |
| -C N | ¹³C | 118 | 117.5 |
| -C OOH | ¹³C | 175 | 174.6 |
Theoretical vibrational spectroscopy is another key application of DFT. After a geometry optimization confirms a structure is a true energy minimum, a frequency calculation can be performed. This calculation determines the normal modes of vibration and their corresponding frequencies and infrared (IR) intensities. researchgate.netnih.gov
The calculated frequencies are often systematically higher than experimental values due to the approximations inherent in the method and the fact that calculations are typically performed on a single molecule in the gas phase. Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to improve agreement with experimental spectra. These calculations are crucial for assigning specific absorption bands in an experimental IR spectrum to the vibrations of particular functional groups.
Illustrative Calculated Vibrational Frequencies
This table presents key vibrational modes and illustrative frequencies obtained from a DFT calculation, compared to typical experimental ranges.
| Vibrational Mode | Functional Group | Typical Exp. Range (cm⁻¹) | Illustrative Calc. Freq. (cm⁻¹) | Illustrative IR Intensity |
|---|---|---|---|---|
| O-H stretch | Carboxylic Acid | 3300-2500 (broad) | 3105 | Medium |
| C-H stretch | Alkyl | 2980-2850 | 2975 | Strong |
| C≡N stretch | Nitrile | 2260-2220 | 2245 | Medium |
| C=O stretch | Carboxylic Acid | 1725-1700 | 1715 | Very Strong |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a important tool in elucidating the intricate details of chemical reactions. It allows for the characterization of stationary points on a potential energy surface, including reactants, products, intermediates, and, crucially, transition states. arxiv.org For a given reaction involving this compound, computational methods could be employed to map out the minimum energy path connecting reactants and products, providing a detailed, step-by-step description of the reaction mechanism. arxiv.org
These methods are instrumental in understanding reaction pathways, especially for complex organic molecules. For instance, in reactions such as cycloadditions or rearrangements, computational modeling can distinguish between different possible mechanisms, like stepwise or concerted pathways. researchgate.net The process typically begins with the optimization of the geometries of the reactants and products. Following this, various techniques can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. arxiv.org The validity of a found transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. researchgate.net
Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry used to confirm that a calculated transition state (TS) correctly connects the desired reactants and products on the potential energy surface. scm.commissouri.edu The IRC is defined as the minimum energy reaction pathway in mass-weighted Cartesian coordinates, which traces the path a molecule would take from the transition state down to the local minima of the reactants and products with zero kinetic energy. scm.comuni-muenchen.de
The calculation of an IRC path involves two main parts: a forward path and a backward path, both starting from the transition state geometry. scm.comfaccts.de The algorithm proceeds in a series of steps, moving down the steepest descent path on the potential energy surface. scm.com This process verifies the connectivity between the transition state and the minima, ensuring a smooth and correct reaction pathway. researchgate.net For a molecule like this compound, IRC calculations would be essential to validate the transition states of its potential reactions, such as its synthesis or decomposition.
The accuracy of IRC calculations can be influenced by several factors, including the chosen level of theory, the basis set, and the step size used in the calculation. uni-muenchen.de A smaller step size may be necessary for reactions with highly curved pathways to ensure the correct path is followed. uni-muenchen.de The output of an IRC calculation provides a series of molecular geometries along the reaction path, which can be visualized to understand the structural changes occurring during the reaction. faccts.de
| Parameter | Description | Typical Application |
| Step Size | The size of the steps taken along the reaction path. | Smaller step sizes are used for strongly curved paths to maintain accuracy. uni-muenchen.de |
| Convergence Criteria | The thresholds used to determine when the calculation has reached a minimum. | Tighter convergence criteria can be specified for more accurate results, especially on flat potential energy surfaces. uni-muenchen.de |
| Forward/Backward Run | The IRC calculation is performed in both directions from the transition state. | This ensures that the transition state connects both the reactants and the products. faccts.de |
Free Energy Perturbation (FEP) is a powerful computational method used to calculate the free energy difference between two states, such as the relative binding affinities of two ligands to a protein or the free energy change of a reaction. researchgate.netdrugdesigndata.org FEP is particularly useful for predicting how small chemical modifications, like the introduction of a substituent on this compound, would affect its reactivity or binding properties. researchgate.net
The method works by "perturbing" or gradually transforming one molecule into another over a series of non-physical intermediate steps in a computer simulation. drugdesigndata.org This alchemical transformation is performed in different environments, such as in a solvent and in a protein's binding site, to calculate the relative free energy of binding. drugdesigndata.org The convergence of FEP calculations can be challenging and may require significant computational resources and advanced techniques like replica-exchange molecular dynamics (REMD) to ensure adequate sampling of the conformational space. nih.gov
While no specific FEP studies on this compound are publicly available, this methodology could be applied to understand its interactions with biological targets. For example, if this molecule were being investigated as a potential drug candidate, FEP could predict the change in binding affinity resulting from modifications to its structure, thereby guiding lead optimization. researchgate.net
| FEP Application | Information Gained | Relevance to this compound |
| Relative Binding Affinity | Predicts the difference in binding free energy between two similar ligands. researchgate.net | Could be used to optimize the binding of this compound to a target protein by suggesting beneficial structural modifications. |
| Reaction Free Energy | Calculates the free energy change for a chemical reaction. | Could determine the spontaneity and equilibrium position of reactions involving this compound. |
| Solvation Free Energy | Determines the free energy change when a molecule is transferred from the gas phase to a solvent. | Would provide insight into the solubility and partitioning behavior of this compound. |
Synthesis and Characterization of Derivatized 2 Cyano 3,3 Dimethylbutanoic Acid and Analogues
Design and Synthesis of Esters and Amides of 2-Cyano-3,3-dimethylbutanoic acid
The carboxyl group of this compound is a primary site for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for altering the polarity, solubility, and biological interactions of the parent compound.
Standard esterification procedures, such as Fischer esterification involving reaction with an alcohol under acidic catalysis, can be employed. Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the reaction with alcohols. Amide synthesis follows similar pathways, where the carboxylic acid is reacted with a primary or secondary amine, often activated by a coupling agent to form a stable amide bond.
A modular organophotocatalytic multicomponent synthesis offers a modern approach to creating α-arylated esters and amides. nih.gov This method can be adapted for this compound, involving the reaction of the acid with various alcohols or amines in the presence of a photocatalyst. nih.gov This strategy allows for the construction of a diverse library of ester and amide derivatives under mild, room-temperature conditions. nih.gov
For instance, the synthesis of ethyl 2-cyano-3,3-dimethylbutanoate would involve the reaction of the parent acid with ethanol. The resulting ester would have distinct physical and spectral properties, such as a different molecular weight and polarity compared to the starting acid.
| Derivative | Synthesis Method | Reactants | Key Characteristics |
| Esters | Fischer Esterification | This compound, Alcohol (e.g., Ethanol), Acid Catalyst | Increased hydrophobicity, volatile |
| Amides | Amidation via Coupling Agents | This compound, Amine (e.g., Benzylamine), EDC/DCC | Formation of stable amide linkage |
| α-Arylated Derivatives | Organophotocatalysis | This compound, Alcohol/Amine, Alkyltrifluoroborate | Modular assembly, diverse functionality |
Modification of the Nitrile Moiety to Novel Heterocycles
The nitrile group (C≡N) of this compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles. researchgate.net Its unique electronic properties allow it to participate in various cyclization reactions, leading to the formation of pyridines, pyrimidines, thiazoles, and other ring systems. researchgate.net
One notable transformation involves the intramolecular regioselective cyclization of a related 2-cyano-dione system to form a novel cyanopyran-3-one derivative. mdpi.com In a study involving a 1,10-seco-triterpenoid containing a 2-cyano-3,10-diketone fragment, acidic conditions prompted a stereoselective heterocyclization. mdpi.com This reaction resulted in the formation of a 2S-cyanopyran-3-one ring fused to the main triterpenoid (B12794562) structure. mdpi.com Under basic conditions, the same starting material underwent a different regioselective intramolecular cyclization to yield an A-pentacyclic alkene β-ketonitrile. mdpi.com
These transformations highlight the versatility of the cyano group as a key functional handle. The choice of reaction conditions (acidic vs. basic catalysis) can direct the cyclization pathway, leading to structurally distinct heterocyclic products. mdpi.com Such synthetic strategies are pivotal for creating complex molecules from relatively simple precursors. A novel route to 2-cyano-3,3-dimethylazetidines has also been developed through the reaction of β-chloroimines with potassium cyanide, involving a nucleophilic addition followed by intramolecular substitution. rsc.org
| Starting Material Analogue | Reaction Condition | Resulting Heterocycle | Reference |
| 2-Cyano-3,10-dioxo-1,10-seco-triterpenoid | Acidic Catalysis (HCl) | 2S-Cyanopyran-3-one derivative | mdpi.com |
| 2-Cyano-3,10-dioxo-1,10-seco-triterpenoid | Basic Catalysis (Et3N) | A-Pentacyclic alkene β-ketonitrile | mdpi.com |
| β-Chloroimine | Potassium Cyanide in Methanol | 2-Cyano-3,3-dimethylazetidine | rsc.org |
Preparation of Deuterated and Isotopically Labeled this compound Analogues for Mechanistic Studies
Isotopically labeled compounds, where one or more atoms are replaced by their isotopes (e.g., hydrogen with deuterium), are indispensable tools for studying reaction mechanisms and metabolic pathways. scbt.commedchemexpress.com The preparation of deuterated analogues of this compound allows researchers to trace the fate of specific atoms during a chemical transformation, providing insights into bond-breaking and bond-forming steps. snnu.edu.cn
General methods for deuterium (B1214612) labeling often involve using a deuterium source like heavy water (D₂O) or deuterated solvents and reagents. snnu.edu.cn For example, late-stage functionalization can achieve direct hydrogen-deuterium exchange. snnu.edu.cn Palladium-catalyzed ortho-selective C-H deuteration of phenylacetic acid derivatives has been achieved using D₂O as the deuterium source, a method that could potentially be adapted for analogues of this compound bearing an aromatic moiety. snnu.edu.cn
Furthermore, multicomponent reactions (MCRs) provide an efficient strategy for synthesizing deuterated products. nih.gov By using deuterated starting materials, such as [D1]-aldehydes or newly developed [D2]-isonitriles, complex deuterated molecules can be assembled in a single step. nih.gov This approach could be applied to generate deuterated versions of this compound derivatives, which are valuable for pharmacokinetic studies to assess metabolic stability, leveraging the kinetic isotope effect. nih.gov
| Labeling Strategy | Deuterium Source | Potential Application | Key Benefit |
| Direct H-D Exchange | D₂O, d4-acetic acid | Mechanistic studies of C-H activation | Late-stage functionalization |
| Multicomponent Reactions | Deuterated aldehydes/isonitriles | Synthesis of labeled drug-like molecules | Rapid access to complex labeled structures |
Synthesis of Stereoisomeric and Diastereomeric Derivatives
The carbon atom alpha to the cyano and carboxyl groups in this compound is a stereocenter. Therefore, the synthesis of derivatives can lead to the formation of stereoisomers (enantiomers and diastereomers), which may exhibit different chemical and biological properties. Controlling the stereochemical outcome of these reactions is a significant goal in synthetic chemistry.
Stereoselective synthesis aims to produce a single desired stereoisomer. As mentioned previously, the acid-catalyzed heterocyclization of a 1,4-diketone containing a cyano group proceeded stereoselectively, yielding the 2S-cyano-pyran-3-one derivative. mdpi.com This stereocontrol was confirmed through 2D NMR correlation spectra, specifically using NOESY experiments to establish the spatial relationships between protons in the molecule. mdpi.com
Other stereoselective synthetic methods, such as those used to prepare specific stereoisomers of amino-hydroxypropanoic acids, can serve as a blueprint for developing syntheses of chiral derivatives of this compound. elsevierpure.com These methods often start from a chiral precursor, like Garner's aldehyde, to control the stereochemistry of subsequent reaction steps. elsevierpure.com Electrochemical methods have also been developed for the stereoselective synthesis of Z-alkenes, demonstrating another advanced technique for controlling molecular geometry. rsc.org
| Synthetic Approach | Key Feature | Resulting Product Type | Example |
| Stereoselective Cyclization | Acid-catalyzed intramolecular reaction | Specific diastereomer | 2S-Cyanopyran-3-one derivative mdpi.com |
| Chiral Pool Synthesis | Use of a chiral starting material | Enantiomerically pure derivative | Synthesis from Garner's aldehyde elsevierpure.com |
| Electrochemical Coupling | Metal-free, high Z-stereoselectivity | Polysubstituted Z-alkenes | Three-component coupling of ylides, alkynes, and water rsc.org |
Structure-Reactivity Relationship Studies of Modified Analogues
Structure-reactivity relationship (SRR) studies investigate how a molecule's chemical structure influences its reactivity. For analogues of this compound, these studies are crucial for understanding the electronic and steric effects of the various functional group modifications.
The introduction of the bulky 3,3-dimethylbutyl (tert-butyl) group significantly influences the reactivity of adjacent functional groups. Reactivity studies on related compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone show that this steric hindrance affects kinetic rates and reaction mechanisms. copernicus.org
Transforming the nitrile group into a heterocycle, as seen in the formation of a cyanopyran-3-one, dramatically changes the molecule's shape, polarity, and reactivity. mdpi.com The new ring system introduces different reactive sites and alters the electronic influence on the rest of the molecule. Docking studies on other heterocyclic systems have shown that specific structural features, like hydrogen bond interactions with active site residues, are key to their binding affinity and, by extension, their biological reactivity. mdpi.com These principles apply to the modified analogues of this compound, where each structural change provides a new opportunity to modulate the compound's chemical behavior.
Advanced Applications of 2 Cyano 3,3 Dimethylbutanoic Acid in Chemical Research and Industry Non Clinical
Utilization as a Chiral Building Block in Asymmetric Synthesis of Complex Molecules
The presence of a stereogenic center and two distinct functional groups (cyano and carboxyl) makes 2-Cyano-3,3-dimethylbutanoic acid a promising chiral precursor in the asymmetric synthesis of complex organic molecules. The strategic positioning of these groups allows for a variety of chemical transformations, enabling the construction of intricate and functionally diverse compounds.
Precursor in Non-Pharmaceutical Natural Product Total Synthesis
While specific examples of the total synthesis of non-pharmaceutical natural products using this compound are not extensively documented in publicly available literature, its structural motifs suggest a potential role as a key intermediate. The tert-butyl group can act as a stereodirecting element, influencing the outcome of subsequent reactions to afford high levels of diastereoselectivity. The cyano and carboxylic acid functionalities can be chemoselectively manipulated to introduce further complexity. For instance, the carboxylic acid can be reduced to an alcohol or converted to an amide, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide array of molecular frameworks.
In a broader context, chiral cyanocarboxylic acids are valuable intermediates in the synthesis of various natural products. The principles governing their application can be extrapolated to foresee the potential of this compound.
Component in Ligand and Catalyst Design (e.g., organometallic complexes)
The development of novel ligands for asymmetric catalysis is a cornerstone of modern organic chemistry. The structure of this compound makes it an intriguing candidate for the synthesis of chiral ligands for organometallic complexes. The carboxylic acid can serve as an anchoring point to a metal center, while the chiral backbone can create a specific steric and electronic environment around the metal, influencing the enantioselectivity of catalyzed reactions.
The nitrile group can also participate in coordination to a metal or be transformed into other ligating groups, such as primary amines or amides, further diversifying the potential ligand architectures. Although direct examples of catalysts derived from this compound are not prevalent in the literature, the well-established use of chiral carboxylic acids and amino acids in catalysis provides a strong rationale for its potential in this area.
Role in Materials Science (Excluding Direct Human Contact Applications)
The unique combination of functional groups in this compound also positions it as a valuable monomer or precursor for the development of advanced materials with tailored properties.
Incorporation into Polymer Architectures for Specific Functions
The bifunctional nature of this compound allows for its incorporation into polymer chains through either the carboxylic acid or a derivative of the cyano group. The bulky tert-butyl group can impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified mechanical properties. The polar cyano group can enhance adhesion and influence the dielectric properties of the polymer.
General studies on polymers functionalized with nitrile compounds have shown their utility in various applications. While specific polymers derived from this compound are not widely reported, its potential as a specialty monomer for creating polymers with unique architectures and functionalities is an active area of research interest.
Precursor for Advanced Organic Electronic Materials
The cyano group is a strong electron-withdrawing group, a property that is highly sought after in the design of n-type organic semiconductors. rsc.org The incorporation of cyano-functionalized building blocks can lower the energy levels of the frontier molecular orbitals (FMOs) of organic materials, which is beneficial for electron injection and transport in electronic devices. rsc.org While research has focused on various cyano-containing (hetero)arenes for organic electronics, the potential of aliphatic, chiral cyanocarboxylic acids like this compound as precursors remains an area with room for exploration. rsc.org The introduction of a chiral center could lead to interesting chiroptical properties in the final material. The tert-butyl group could also influence the solid-state packing and morphology of thin films, which are critical factors for device performance.
Biocatalytic Applications Beyond Human Metabolism
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly nitrilases, have shown great promise in the transformation of nitriles into valuable carboxylic acids.
The enzymatic resolution of racemic mixtures is a powerful technique for obtaining enantiomerically pure compounds. In the context of this compound, nitrilases could be employed for the enantioselective hydrolysis of the nitrile group. This process would allow for the separation of the two enantiomers of the starting material, yielding one enantiomer as the carboxylic acid and leaving the other enantiomer of the nitrile unreacted.
There are two primary enzymatic pathways for nitrile hydrolysis: a direct conversion to the carboxylic acid by a nitrilase, and a two-step process involving a nitrile hydratase to form an amide intermediate, which is then hydrolyzed by an amidase. researchgate.netnih.gov The substrate specificity of these enzymes is crucial, and the steric hindrance posed by the tert-butyl group in this compound would be a key factor in identifying a suitable enzyme for its resolution. The successful application of biocatalysis would provide an efficient and environmentally friendly route to enantiopure 2-amino-3,3-dimethylbutanoic acid, a valuable building block for various applications.
Enzymatic Resolution of Racemic this compound
The synthesis of this compound typically results in a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers is crucial for applications where stereochemistry is important. Enzymatic resolution is a powerful technique for achieving this separation under mild conditions. While specific studies on the enzymatic resolution of this compound are not prominent in published literature, the principles can be inferred from research on structurally similar compounds, such as other α-cyano carboxylic acids and sterically hindered nitriles. chimia.chacs.orgacs.org
Two primary enzymatic strategies are plausible for its resolution. The first involves the stereoselective hydrolysis of the nitrile group. A nitrile hydratase could potentially hydrate (B1144303) both enantiomers of the nitrile to the corresponding racemic amide, followed by an enantioselective amidase that hydrolyzes only one enantiomer of the amide to the carboxylic acid. chimia.chresearchgate.net This would leave one enantiomer as an unreacted amide and the other as a carboxylic acid, allowing for their separation. The stereochemical outcome is highly dependent on the enantioselectivity of the amidase. chimia.ch
A second approach could utilize lipases or esterases. This would require the racemic acid to first be converted into an ester derivative (e.g., a methyl or ethyl ester). A lipase (B570770) could then selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other ester enantiomer untouched. acs.org The success of this kinetic resolution depends on the enzyme's ability to accommodate the sterically demanding tert-butyl group adjacent to the chiral center. The significant steric hindrance may necessitate screening a wide variety of enzymes or using protein engineering to find a biocatalyst with sufficient activity and selectivity. acs.org
Table 1: Potential Enzymatic Resolution Strategies for Racemic this compound
| Strategy | Enzyme System | Substrate | Products for Separation | Key Considerations |
| Nitrile Hydrolysis | Nitrile Hydratase & Amidase | Racemic this compound | (R)-2-Cyano-3,3-dimethylbutanamide and (S)-2-Cyano-3,3-dimethylbutanoic acid (or vice-versa) | Requires an amidase with high enantioselectivity for the sterically hindered amide intermediate. chimia.ch |
| Ester Hydrolysis | Lipase or Esterase | Racemic methyl or ethyl 2-Cyano-3,3-dimethylbutanoate | (R)-2-Cyano-3,3-dimethylbutanoic acid and (S)-Methyl 2-cyano-3,3-dimethylbutanoate (or vice-versa) | The steric bulk of the tert-butyl group may limit substrate accessibility to the enzyme's active site. acs.orgacs.org |
Biotransformations of this compound to Value-Added Chemicals
Biotransformation offers an environmentally benign route to convert this compound into other useful chemicals. The compound possesses two reactive functional groups, the nitrile and the carboxylic acid, which are amenable to enzymatic modification.
The nitrile group can be enzymatically hydrolyzed to produce either an amide or a carboxylic acid. researchgate.netelectronicsandbooks.com
Conversion to 2-Carbamoyl-3,3-dimethylbutanoic acid: Using a nitrile hydratase under controlled conditions could selectively convert the nitrile into an amide, yielding 2-carbamoyl-3,3-dimethylbutanoic acid. This transformation can often be achieved while leaving other functional groups in the molecule intact. youtube.com
Conversion to 3,3-Dimethylmalonic acid: A two-step process involving a nitrile hydratase and an amidase, or a one-step process with a nitrilase, could hydrolyze the nitrile group completely to a carboxylic acid. researchgate.netelectronicsandbooks.com This would transform this compound into 3,3-dimethylmalonic acid, a potentially useful dicarboxylic acid building block.
The carboxylic acid group can also be a target for biotransformation. Carboxylic acid reductases (CARs) are enzymes capable of reducing carboxylic acids to aldehydes. elsevierpure.comberkeley.edu Applying a CAR to this compound could yield 2-Cyano-3,3-dimethylbutanal, a bifunctional molecule containing both a nitrile and an aldehyde. The thermodynamic stability of the carboxylate anion presents a challenge for this reduction, but CARs have evolved to overcome this barrier. elsevierpure.com
Table 2: Potential Biotransformation Products from this compound
| Starting Moiety | Enzyme Class | Potential Product | Chemical Name |
| Nitrile Group | Nitrile Hydratase | 2-Carbamoyl-3,3-dimethylbutanoic acid | Value-added amide |
| Nitrile Group | Nitrilase or Nitrile Hydratase/Amidase | 3,3-Dimethylmalonic acid | Dicarboxylic acid |
| Carboxylic Acid Group | Carboxylic Acid Reductase (CAR) | 2-Cyano-3,3-dimethylbutanal | Cyano-aldehyde |
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices (Excluding Biological Fluids for Clinical Use)
Development of Chromatographic Methods (e.g., Chiral HPLC, GC-MS)
Chiral High-Performance Liquid Chromatography (HPLC): The separation of the enantiomers of this compound is essential for stereoselective studies. Chiral HPLC is the method of choice for this purpose. A successful separation relies on three-point interaction between the analyte and the chiral stationary phase (CSP). researchgate.net For a chiral carboxylic acid like this, CSPs based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides are often effective. researchgate.netresearchgate.net The presence of the carboxylic acid group on the stereogenic carbon is advantageous for achieving separation on specific columns like weak chiral anion exchangers. nih.gov A hypothetical method would involve a normal-phase or reversed-phase separation depending on the column chosen.
Table 3: Hypothetical Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H or Chirobiotic T | These CSPs have broad selectivity and have been shown to be effective for separating chiral acids. researchgate.netresearchgate.net |
| Mobile Phase | Hexane/Isopropanol with Trifluoroacetic Acid (TFA) (Normal Phase) OR Acetonitrile/Water with Formic Acid (Reversed Phase) | The organic modifier and acidic additive are chosen to optimize retention time and peak shape. sielc.comnih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at ~210 nm | The carboxyl and nitrile groups lack strong UV chromophores, requiring detection at low wavelengths. |
Gas Chromatography-Mass Spectrometry (GC-MS): For analysis by GC-MS, the volatility of this compound must be increased. This is typically achieved through derivatization of the polar carboxylic acid group. A common method is to convert the acid into its tert-butyldimethylsilyl (TBDMS) ester. nih.gov The derivatized compound can then be analyzed on a standard non-polar capillary column (e.g., DB-5ms). chromatographyonline.com The mass spectrometer provides definitive identification based on the fragmentation pattern. Key fragments would be expected from the loss of the tert-butyl group (M-57) from the silyl (B83357) derivative, which is a characteristic fragmentation for TBDMS esters. nih.gov The molecular ion peak in the underivatized nitrile may be weak or absent, with a prominent M-1 peak often observed. libretexts.org
Spectroscopic Detection in Complex Chemical Mixtures (e.g., MALDI matrix applications)
Detecting this compound in complex mixtures can be challenging. While it lacks a strong chromophore for UV-Vis spectroscopy, mass spectrometry offers high sensitivity and specificity. Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful tool for analyzing non-volatile molecules. The choice of matrix is critical. Interestingly, many common MALDI matrices are themselves cyano-containing compounds, such as α-cyano-4-hydroxycinnamic acid (CHCA). These molecules are effective because they readily absorb laser energy and can efficiently protonate or cationize the analyte molecule. While there is no evidence of this compound being used as a MALDI matrix, its detection by MALDI is feasible. It would be co-crystallized with a suitable matrix (like CHCA or 2,5-dihydroxybenzoic acid) and analyzed. Its detection would rely on observing its protonated molecule, [M+H]⁺, or its adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺.
Environmental Chemistry and Degradation Studies of this compound
Understanding the environmental fate of this compound requires examining its susceptibility to abiotic degradation processes.
Biotic Degradation Mechanisms in Environmental Systems (excluding human/animal metabolism)
The breakdown of this compound in soil and aquatic environments is expected to proceed through enzymatic pathways common to other nitrile-containing compounds. The presence of a quaternary carbon center (3,3-dimethyl) introduces steric hindrance, which may influence the rate of degradation but not necessarily the fundamental mechanism.
The primary proposed biotic degradation pathway involves the enzymatic hydrolysis of the nitrile group (-CN). This transformation is catalyzed by specific microbial enzymes that have evolved to break the carbon-nitrogen triple bond.
Nitrile Hydratase and Amidase Pathway:
One of the most common pathways for nitrile degradation in bacteria, such as Rhodococcus species, involves a two-step enzymatic reaction. jmb.or.krgenome.jp
Nitrile Hydratase: This enzyme catalyzes the hydration of the nitrile group to form the corresponding amide, 2-carbamoyl-3,3-dimethylbutanoic acid.
Amidase: The resulting amide is then hydrolyzed by an amidase to the final carboxylic acid, 3,3-dimethyl-2-oxobutanoic acid, and ammonia (B1221849). The ammonia released can be assimilated by microorganisms as a nitrogen source.
Nitrilase Pathway:
Alternatively, some microorganisms utilize a single-step pathway involving a nitrilase enzyme. nih.gov
Nitrilase: This enzyme directly hydrolyzes the nitrile group of this compound to 3,3-dimethyl-2-oxobutanoic acid and ammonia.
The choice between these two pathways is dependent on the specific microbial species present in the environment and their enzymatic machinery.
Factors Influencing Degradation:
The rate and extent of biotic degradation are influenced by several environmental factors:
Microbial Population: The presence and abundance of microorganisms possessing nitrile-degrading enzymes are crucial.
Nutrient Availability: The availability of other carbon and nitrogen sources can affect the expression of nitrile-degrading enzymes.
pH and Temperature: Like all enzymatic processes, the activity of nitrile hydratases, amidases, and nitrilases is optimal within specific pH and temperature ranges.
Compound Structure: The steric hindrance from the dimethyl group at the C3 position of this compound might slow down the enzymatic action compared to linear nitriles.
Expected Degradation Products:
The primary products of the complete biotic degradation of the nitrile group in this compound are expected to be:
| Intermediate Product | Final Products |
| 2-Carbamoyl-3,3-dimethylbutanoic acid | 3,3-Dimethyl-2-oxobutanoic acid |
| Ammonia |
The resulting carboxylic acid, 3,3-dimethyl-2-oxobutanoic acid, can then be further metabolized by microorganisms through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to carbon dioxide and water.
Research Findings on Related Compounds:
Studies on the degradation of other nitriles support these proposed mechanisms. For instance, research on various aliphatic and aromatic nitriles has consistently shown their conversion to carboxylic acids and ammonia by soil and water bacteria. nih.govjmb.or.kr The degradation of compounds with branched structures, while sometimes slower, follows similar enzymatic principles.
| Microorganism Genus | Relevant Enzyme(s) | Substrate Examples from Literature |
| Rhodococcus | Nitrile hydratase, Amidase | Aliphatic and aromatic nitriles jmb.or.kr |
| Pseudomonas | Nitrilase | Various cyanide compounds nih.gov |
| Alcaligenes | Nitrilase | Cyanoacetate nih.gov |
While direct experimental data on the biotic degradation of this compound is not extensively available, the established knowledge of nitrile metabolism in microorganisms provides a strong foundation for understanding its environmental fate. Further research would be needed to determine the specific microorganisms involved and the precise kinetics of its degradation in various environmental matrices.
Emerging Research Frontiers and Future Perspectives for 2 Cyano 3,3 Dimethylbutanoic Acid
Integration of 2-Cyano-3,3-dimethylbutanoic acid in Flow Chemistry and Microreactor Technologies
The synthesis of this compound and its analogues is poised to benefit significantly from the adoption of flow chemistry and microreactor technologies. These approaches offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. A continuous flow process for nitrile synthesis has been reported, highlighting the potential for cyanide-free routes which are inherently safer. rsc.org
The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. For the synthesis of this compound, this could translate to better management of exothermic reactions and minimized formation of byproducts. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is particularly advantageous for reactions involving sterically hindered substrates. nih.gov
| Parameter | Batch Synthesis | Flow/Microreactor Synthesis |
| Safety | Handling of potentially hazardous reagents in large quantities. | Smaller reaction volumes at any given time, enabling safer handling of reactive intermediates. |
| Control | Difficult to maintain precise temperature and mixing homogeneity. | Precise control over temperature, pressure, and mixing, leading to improved consistency. |
| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Scalability is often more straightforward by running the system for longer periods or by numbering up reactors. rsc.org |
| Efficiency | May suffer from lower yields and selectivity due to suboptimal reaction conditions. | Often leads to higher yields and improved selectivity due to enhanced process control. |
The integration of in-line purification and analysis tools within a flow chemistry setup can further streamline the synthesis of this compound derivatives, enabling rapid library synthesis for screening purposes.
Supramolecular Interactions and Self-Assembly of this compound Systems
The bifunctional nature of this compound, possessing both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting nitrile group, makes it an intriguing candidate for the construction of novel supramolecular assemblies. nih.gov The self-assembly of organic molecules is a powerful strategy for creating ordered structures with emergent properties. mdpi.comarizona.edu
The carboxylic acid moiety can form robust hydrogen-bonded dimers, a common motif in the solid-state structures of carboxylic acids. The nitrile group, with its significant dipole moment, can participate in dipole-dipole interactions and can also act as a hydrogen bond acceptor. nih.govresearchgate.net The interplay of these interactions can lead to the formation of complex and predictable one-, two-, or three-dimensional networks.
| Supramolecular Synthon | Description | Potential in this compound Systems |
| Carboxylic Acid Dimer | Two carboxylic acid molecules hydrogen bond to form a cyclic dimer. | A highly probable and stable interaction that can act as a primary structure-directing motif. |
| Nitrile-Carboxylic Acid Heterosynthon | The nitrile nitrogen acts as a hydrogen bond acceptor for the carboxylic acid proton. | Can lead to the formation of extended chains or tapes, competing with the homomeric dimer. |
| Nitrile...Nitrile Interactions | Antiparallel alignment of nitrile dipoles. | Weaker than hydrogen bonds but can contribute to the overall packing and stability of the crystal lattice. |
The sterically demanding tert-butyl group is expected to play a crucial role in directing the self-assembly process, potentially leading to the formation of porous frameworks or inclusion complexes. The study of these supramolecular systems could open avenues for applications in materials science, such as in the design of functional organic materials or as components in molecular switches. nih.govrsc.org
Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry and in silico modeling are becoming indispensable tools in the rational design of new molecules with tailored properties, reducing the time and cost associated with traditional trial-and-error approaches. frontiersin.org For this compound, computational methods can be employed to predict the properties of novel derivatives and to guide synthetic efforts towards compounds with enhanced efficacy for specific applications.
Density Functional Theory (DFT) calculations can be used to probe the electronic structure, reactivity, and spectroscopic properties of derivatives. mdpi.com For instance, the reactivity of the nitrile group can be computationally assessed to design inhibitors for specific biological targets. nih.govnih.gov Molecular docking simulations can predict the binding affinity and mode of interaction of derivatives with protein active sites, which is crucial in drug discovery. mdpi.com
| Computational Method | Application to this compound Derivatives |
| Density Functional Theory (DFT) | Prediction of reactivity, molecular electrostatic potential, and spectroscopic signatures. mdpi.com |
| Molecular Docking | In silico screening of virtual libraries of derivatives against biological targets. mdpi.comrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to correlate chemical structure with biological activity or physical properties. |
| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and stability of derivatives and their complexes with other molecules. |
The insights gained from these computational studies can guide the synthesis of derivatives with optimized properties, such as improved binding affinity, enhanced metabolic stability, or desirable electronic characteristics for materials science applications. core.ac.ukresearchgate.net
Challenges and Opportunities in the Scalable Synthesis of Stereopure this compound
The presence of a quaternary carbon atom adjacent to the nitrile group in this compound presents a significant challenge for its stereoselective synthesis. The construction of quaternary stereocenters is a long-standing problem in organic synthesis due to the steric hindrance around the reactive center. acs.orgrsc.orgrsc.org
Developing catalytic asymmetric methods for the synthesis of enantiomerically pure this compound is a key area of future research. This would involve the design of chiral catalysts that can effectively control the stereochemistry of the cyanation or alkylation step. While challenging, the successful development of such methods would provide access to chiral building blocks for the synthesis of complex natural products and pharmaceuticals. rsc.org
| Synthetic Challenge | Potential Opportunity/Approach |
| Construction of the Quaternary Stereocenter | Development of new catalytic asymmetric methods, such as enantioselective Michael additions or alkylations. rsc.org |
| Chiral Resolution of Racemic Mixture | Exploration of classical resolution with chiral resolving agents or newer techniques like attrition-enhanced deracemization. researchgate.netpharmtech.com |
| Scalability of Stereoselective Synthesis | Optimization of reaction conditions and catalyst loading to ensure economic viability on a larger scale. |
| Analysis of Enantiomeric Purity | Development of robust analytical methods, potentially using chiroptical sensing techniques, for rapid determination of enantiomeric excess. acs.org |
Enzymatic resolutions, using enzymes like aldoxime dehydratases, could also offer a green and highly selective alternative for producing stereopure this compound, although this would require the corresponding aldoxime precursor. nih.govnih.gov
Potential for Interdisciplinary Research Beyond Current Applications
The unique combination of a nitrile and a carboxylic acid functional group within a sterically hindered scaffold makes this compound a versatile platform for interdisciplinary research. Its potential extends far beyond its current known applications.
In materials science , the ability of this molecule to participate in self-assembly could be exploited for the creation of novel organic materials with interesting optical or electronic properties. mdpi.comrsc.org The nitrile group is a known pharmacophore and its incorporation into molecules can enhance their biological activity. nih.govnih.govsioc-journal.cn
In coordination chemistry , the nitrile nitrogen can act as a ligand for transition metals, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers. researchgate.netlibretexts.orguci.edu The carboxylic acid group can also coordinate to metal centers, allowing for the formation of multi-metallic assemblies with potentially interesting catalytic or magnetic properties.
In medicinal chemistry , the this compound core could serve as a novel scaffold for the development of enzyme inhibitors or other therapeutic agents. The nitrile group can act as a bioisostere for other functional groups and can form key interactions with biological targets. researchgate.netnih.gov The tert-butyl group can impart metabolic stability and influence the binding selectivity of drug candidates.
The exploration of this compound and its derivatives at the interface of chemistry, biology, and materials science is likely to uncover new and exciting applications in the years to come.
Q & A
Q. What are the established synthetic routes for 2-cyano-3,3-dimethylbutanoic acid, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves functionalization of 3,3-dimethylbutanoic acid derivatives. A common approach is halogenation followed by nucleophilic substitution:
- Step 1 : Chlorination of 3,3-dimethylbutanoic acid using reagents like thionyl chloride (SOCl₂) or PCl₃ to introduce a leaving group at the 2-position .
- Step 2 : Substitution of the halogen with a cyano group via reaction with KCN or NaCN under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., DMF vs. THF), using phase-transfer catalysts, or employing microwave-assisted synthesis to reduce reaction time .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the cyano group (δ ~110–120 ppm for C) and dimethyl branching (e.g., methyl quartets in H NMR) .
- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 210–220 nm) coupled with mass spectrometry validates molecular weight (m/z ~155 for [M+H]⁺) and purity (>95%) .
- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group .
Advanced Research Questions
Q. How does the cyano group in this compound influence its reactivity compared to halogenated analogs (e.g., 2-bromo-3,3-dimethylbutanoic acid)?
The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in esterification or amide coupling). Unlike bromo analogs, the cyano substituent does not participate in elimination reactions under basic conditions, making it more stable in aqueous media . Comparative kinetic studies show faster reaction rates with amines or thiols compared to bromo derivatives .
Q. What in vitro models are appropriate for studying the apoptosis-inducing effects of this compound in leukemia cells?
- Cell Lines : Use myeloid (e.g., HL-60) or lymphoid (e.g., Jurkat) leukemia cells to assess differentiation and apoptosis .
- Assays :
- Caspase-3/7 Activation : Fluorometric assays to quantify apoptosis induction.
- Mitochondrial Depolarization : JC-1 staining to measure loss of membrane potential .
- Synergy Studies : Combine with retinoid X receptor (RXR) agonists to enhance pro-apoptotic effects, as seen in PPAR ligand studies .
Q. How do structural modifications at the 2-position of 3,3-dimethylbutanoic acid derivatives affect their biological activity profiles?
| Compound | Substituent | Key Biological Activity | Mechanism Insights |
|---|---|---|---|
| This compound | –CN | Apoptosis induction (hypothesized) | Potential PPAR/RXR interaction |
| 2-Bromo-3,3-dimethylbutanoic acid | –Br | Alkylating agent | DNA crosslinking in cytotoxicity |
| 2-Azido-3,3-dimethylbutanoic acid | –N₃ | Bioorthogonal tagging | Click chemistry applications |
Q. What strategies can resolve contradictions in reported cytotoxicity data for this compound across different studies?
- Standardized Protocols : Use consistent cell viability assays (e.g., MTT vs. ATP luminescence) and exposure times (24–72 hr) .
- Metabolic Profiling : LC-MS-based metabolomics to identify off-target effects in different cell models.
- Dose-Response Analysis : Compare EC₅₀ values across studies, accounting for variations in cell permeability (e.g., logP of ~1.5 for the compound) .
Methodological Notes
- Toxicity Studies : Preliminary data suggest low acute toxicity in murine models (LD₅₀ > 500 mg/kg), but chronic exposure effects require further evaluation .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interaction with PPARγ ligand-binding domains, guiding mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
